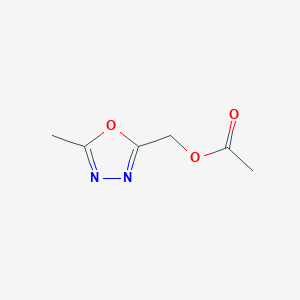

(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate

Description

(5-Methyl-1,3,4-oxadiazol-2-yl)methyl acetate is an organic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.141 g/mol (monoisotopic mass: 156.053492 g/mol) . It features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and an acetoxymethyl group at the 2-position. The compound is cataloged under ChemSpider ID 25996210 and CAS RN 1240526-45-7 .

Properties

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4-7-8-6(11-4)3-10-5(2)9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHPMEPSTMMRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231165 | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-45-7 | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . Another approach includes the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Characterization and Stability

The synthesized acetate ester was confirmed using:

-

NMR spectroscopy : - and -NMR (400 MHz, Varian UNITY Plus) .

-

High-resolution mass spectrometry : micrOTOF-II (Bruker Daltonics) .

Stability studies in biological matrices (e.g., plasma, urine) revealed:

-

Hydrolysis susceptibility : The acetate group may hydrolyze under basic or enzymatic conditions, reverting to the hydroxymethyl derivative (M1 : 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide) .

-

Metabolic pathways : In vivo studies in rats and rabbits identified no further conjugation (e.g., glucuronidation) of the acetate ester, though related oxadiazoles undergo N-hydroxylation and sulfonation .

Reactivity in Substitution Reactions

While direct data on the acetate ester’s reactivity is limited, analogous chloromethyl-oxadiazole intermediates (e.g., 3 ) exhibit broad utility:

-

Alkoxy substitution : Reacts with alcohols (e.g., benzyl alcohol) to form ether derivatives, though this requires elevated temperatures (120°C) and prolonged heating .

-

Aminolysis : Substitution with amines (e.g., benzylamine) yields N-alkylated products, but reaction rates are slower compared to alcohols .

Comparative Reaction Data

Key Research Findings

-

The acetate ester’s stability is pH-dependent, with hydrolysis favored in basic environments .

-

No evidence of oxidative degradation (e.g., N-oxidation) was observed under physiological conditions .

-

The chloromethyl precursor (3 ) is more reactive than the acetate ester, enabling diverse derivatization strategies .

Scientific Research Applications

Neurodegenerative Disease Treatment

Research indicates that derivatives of 5-methyl-1,3,4-oxadiazole, including (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate, have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These compounds act as inhibitors of O-GlcNAcase (OGA), which is implicated in tau-mediated neurodegeneration. The oligomerization of tau protein is a hallmark of these diseases, and targeting this pathway could lead to significant therapeutic advancements .

Anticancer Properties

Compounds containing the 1,3,4-oxadiazole moiety have demonstrated a wide range of anticancer activities. Studies have shown that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, the synthesis of new oxadiazole derivatives has been linked to enhanced anticancer efficacy through mechanisms involving cell cycle arrest and apoptosis induction .

Pesticidal Activity

The 1,3,4-oxadiazole ring structure is known for its pesticidal properties. Compounds derived from this structure have been investigated for their herbicidal and fungicidal activities. Research suggests that this compound can serve as an effective agent against various agricultural pests and pathogens .

Electro-optical Devices

The unique properties of oxadiazoles make them suitable for applications in electro-optical devices. The compounds exhibit good thermal stability and luminescence characteristics, which are advantageous for developing materials used in organic light-emitting diodes (OLEDs) and other electronic components .

Case Study 1: Neurodegenerative Disorders

A recent patent outlines the synthesis and application of various 5-methyl-1,3,4-oxadiazol-2-yl compounds as potential treatments for tauopathies. The study emphasizes the need for brain-penetrant OGA inhibitors to effectively target tau-mediated neurodegeneration .

Case Study 2: Anticancer Activity

In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Substituent Effects on Physicochemical Properties

Methyl vs. Phenyl-substituted analogs (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate) exhibit extended π-conjugation, which could enhance binding to aromatic residues in enzyme active sites, as seen in cholinesterase inhibitors .

Functional Group Variations: Ester vs. Carboxylic Acid: The carboxylic acid derivative (e.g., 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid) is more polar and acidic (pKa ~4-5), favoring solubility in aqueous environments, whereas esters are typically more hydrolytically stable .

Crystallographic and Physical Data

- The related compound 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 6.6335 Å, b = 16.925 Å, c = 9.5078 Å, and β = 92.113° . This suggests that the target compound may adopt similar packing arrangements, though experimental confirmation is needed.

Biological Activity

(5-Methyl-1,3,4-oxadiazol-2-yl)methyl acetate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a five-membered ring containing both nitrogen and oxygen atoms. This structural configuration contributes to its unique chemical and biological properties.

Research indicates that oxadiazole derivatives, including this compound, interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and D-amino acid oxidase (DAO), affecting metabolic pathways related to neurotransmission and cellular stress responses .

- Anticancer Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For example, related oxadiazole derivatives showed significant growth inhibition in fibrosarcoma and breast cancer cell lines .

Biological Activities

The biological activities of this compound can be summarized as follows:

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes metabolic transformations primarily through hydroxylation followed by conjugation. Key findings include:

- Bioavailability : Relative bioavailability studies indicate high absorption rates when administered via different routes .

- Metabolite Identification : Metabolites such as N-hydroxy derivatives have been identified through HPLC-MS/MS techniques .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of oxadiazole derivatives against various cancer cell lines. The compound exhibited IC50 values indicating significant growth inhibition in fibrosarcoma cells .

- Neurodegenerative Disease Research : Research into the potential use of oxadiazole derivatives for treating Alzheimer's disease highlights their ability to inhibit tau aggregation, a hallmark of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with acetic anhydride or acetyl chloride. Key steps include:

- Hydrazide formation : Reacting methyl carbazate with 5-methyl-1,3,4-oxadiazole precursors under reflux with acetic acid (80–100°C, 3–5 h) .

- Acetylation : Treating the intermediate with acetyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions, followed by neutralization with aqueous NaHCO₃ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .

- Critical Considerations : Monitor reaction progress via TLC; optimize stoichiometry to avoid over-acylation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm acetyl group integration (δ ~2.1–2.3 ppm for CH₃CO) and oxadiazole ring protons (δ ~6.5–8.5 ppm for aromatic systems) .

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between oxadiazole and acetate groups). Use single-crystal diffraction (Mo-Kα radiation, 100 K) .

- IR Spectroscopy : Validate ester C=O stretches (~1740–1760 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. How can researchers optimize purification protocols to isolate high-purity this compound?

- Methodological Answer :

- Recrystallization : Use DMF/acetic acid (3:1 v/v) to remove polar impurities; cooling to –20°C enhances crystal yield .

- Chromatography : Employ gradient elution (ethyl acetate/hexane 20–40%) on silica gel, monitoring by UV at 254 nm .

- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the formation pathway of this compound?

- Methodological Answer :

- Kinetic Studies : Track intermediate formation using in-situ FTIR or LC-MS. Vary temperature (25–100°C) to derive activation energy via Arrhenius plots .

- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to simulate transition states and identify rate-determining steps (e.g., cyclization vs. acylation) .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to trace nitrogen migration during oxadiazole ring closure .

Q. How can researchers design biological activity assays to evaluate the therapeutic potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs (e.g., Rho kinase inhibition for cardiovascular applications) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against recombinant kinases using fluorescence polarization .

- Cytotoxicity : Test on cancer cell lines (e.g., MDA-MB-435) via MTT assay (48 h exposure, 10–100 µM doses) .

- Data Validation : Compare with positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves .

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

- Methodological Answer :

- Degradation Studies :

- Hydrolysis : Incubate in buffers (pH 4–9, 25–50°C) and quantify degradation products via LC-MS .

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor half-life using HPLC .

- Ecotoxicology : Evaluate acute toxicity on Daphnia magna (48 h LC₅₀) and algal growth inhibition (72 h IC₅₀) per OECD guidelines .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous DCM, freshly distilled acetyl chloride) .

- Data Cross-Validation : Compare NMR chemical shifts with crystallographic data (e.g., confirm acetyl orientation via X-ray vs. NOESY) .

- Meta-Analysis : Systematically review reaction conditions (e.g., solvent polarity, catalyst load) to identify yield-limiting factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.